tert-Butyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
Description
Properties
Molecular Formula |
C13H15BrN2O2S |
|---|---|
Molecular Weight |
343.24 g/mol |
IUPAC Name |
tert-butyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H15BrN2O2S/c1-6-8(12(17)18-13(3,4)5)7(2)15-11-9(6)10(14)16-19-11/h1-5H3 |
InChI Key |
JWJXQIBDEFIFBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=C1C(=O)OC(C)(C)C)C)SN=C2Br |
Origin of Product |
United States |
Biological Activity
tert-Butyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a novel heterocyclic compound belonging to the thiazolo[5,4-b]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in inhibiting key signaling pathways implicated in various diseases.
The primary mechanism of action for this compound involves the inhibition of phosphoinositide 3-kinase (PI3K), specifically the PI3Kα isoform. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which plays a critical role in cell proliferation, survival, and metabolism.
Target and Mode of Action
- Target : PI3Kα
- Mode of Action : The compound binds to the active site of PI3Kα, preventing its activation and downstream signaling.
Biochemical Pathways Affected
The inhibition of PI3Kα leads to:
- Decreased activation of AKT, resulting in reduced cell survival signals.
- Disruption of mTOR signaling, which is essential for protein synthesis and cell growth.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- The compound has shown promise in reducing tumor cell proliferation in vitro and in vivo by inhibiting the PI3K/AKT/mTOR pathway.
- In a study involving various cancer cell lines, it exhibited an IC50 value in the low micromolar range (approximately 5 µM), indicating potent activity against these cells.
-
Antioxidant Properties :
- The compound demonstrates significant free radical scavenging activity, which may provide protective effects against oxidative stress-related damage.
-
Enzyme Inhibition :
- It has been reported to inhibit several enzymes involved in metabolic pathways, contributing to its overall biological profile.
Case Studies
Several studies have investigated the biological activity of related thiazolo[5,4-b]pyridine derivatives:
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| 6r | c-KIT inhibitor | 4.77 µM | |
| Novel Derivative | Anti-proliferative against GISTs | GI50 = 1.15 µM | |
| Pyrrolothiazole | Corrector for CFTR mutations | Vmax improvement |
These studies illustrate the versatility of thiazolo[5,4-b]pyridine derivatives in targeting various biological pathways and their potential therapeutic applications.
Preparation Methods
Formation of the Thiazolo[5,4-b]pyridine Core
The thiazolo[5,4-b]pyridine ring system is typically constructed via cyclization reactions involving precursors such as 3-bromo-4-oxo-piperidine derivatives and thiourea or related sulfur-containing nucleophiles. The reaction proceeds through nucleophilic attack of thiourea on the bromo-keto intermediate, followed by ring closure to form the thiazole ring fused to the pyridine framework.
- Starting material: tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate
- Nucleophile: thiourea
- Solvent: isopropanol or N,N-dimethylformamide (DMF)
- Temperature: reflux (90–120 °C)
- Reaction time: 1–3 hours
Methylation at Positions 4 and 6
Methyl groups at the 4 and 6 positions of the thiazolo[5,4-b]pyridine ring are introduced via methylation reactions, often using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. This step is generally performed after the ring system formation but before bromination to ensure regioselectivity.
Selective Bromination at the 3-Position
Selective bromination at the 3-position is achieved by treating the methylated thiazolo[5,4-b]pyridine intermediate with bromine or N-bromosuccinimide (NBS) under controlled temperature conditions to avoid over-bromination or side reactions.
- Brominating agent: bromine or NBS
- Solvent: tetrahydrofuran (THF), diethyl ether, or chloroform
- Temperature: 0–5 °C for controlled bromination
- Time: 18–24 hours
Installation of tert-Butyl Ester at the 5-Carboxylate Position
The tert-butyl ester group is introduced via esterification of the corresponding carboxylic acid or by using tert-butyl protecting groups during the initial synthesis of the piperidine precursor. This group is stable under the bromination and thiourea cyclization conditions, allowing for its presence throughout the synthesis.
Summary of Key Reaction Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination of 4-oxopiperidine ester | Bromine, AlCl3, THF/diethyl ether, 0–5 °C, 24 h | 42–73 | Controlled bromination at 3-position |
| 2 | Cyclization with thiourea | Thiourea, isopropanol, reflux 90 °C, 1 h | 47–99 | Formation of thiazolo[5,4-b]pyridine core |
| 3 | Methylation | Methyl iodide or equivalent, base, solvent varies | Not explicitly reported | Introduces 4,6-dimethyl groups |
| 4 | Esterification | tert-Butyl ester introduction via protected intermediates | Incorporated in starting materials | Stable throughout synthesis |
Research Findings from Literature
- The bromination step is critical and requires careful temperature control to avoid polybromination or decomposition. Aluminum chloride acts as a Lewis acid catalyst to facilitate electrophilic bromination.
- The cyclization with thiourea is efficient in isopropanol under reflux conditions, yielding the desired thiazolo-fused pyridine with high purity and yield. DMF can also be used but may lead to lower yields due to side reactions or solubility issues.
- Methylation reactions have been optimized in related thiazolo and pyridine systems to achieve regioselective substitution at the 4 and 6 positions, although specific conditions for this compound are less documented and may require adaptation from similar heterocyclic syntheses.
- The tert-butyl ester group is commonly introduced early in the synthesis to protect the carboxylic acid functionality and is compatible with subsequent reaction steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
